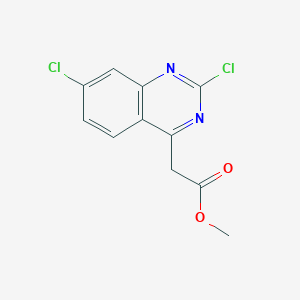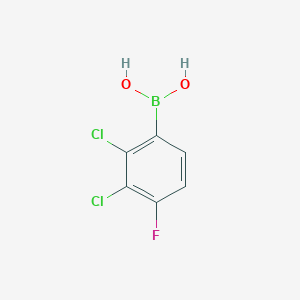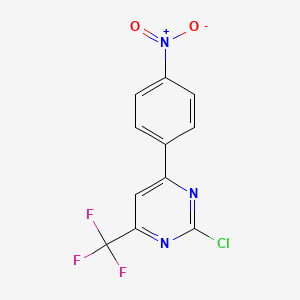
2-Chloro-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with chloro, nitrophenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the nucleophilic aromatic substitution (S_NAr) reaction where a pyrimidine derivative is reacted with a nitrophenyl compound under basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF_3I) in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Sodium hydride (NaH) or potassium carbonate (K_2CO_3) in dimethylformamide (DMF).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Major Products:
Substitution: Formation of derivatives with different substituents replacing the chloro group.
Reduction: Formation of 2-Chloro-6-(4-aminophenyl)-4-(trifluoromethyl)pyrimidine.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Scientific Research Applications
2-Chloro-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Chloro-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine exerts its effects is largely dependent on its interaction with molecular targets. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Lacks the nitrophenyl group, resulting in different reactivity and applications.
6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidine: Lacks the chloro group, affecting its substitution reactions.
2-Chloro-6-(4-nitrophenyl)pyrimidine: Lacks the trifluoromethyl group, influencing its lipophilicity and biological activity.
Uniqueness: 2-Chloro-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitrophenyl group provides opportunities for further functionalization.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for ongoing research and development.
Properties
Molecular Formula |
C11H5ClF3N3O2 |
|---|---|
Molecular Weight |
303.62 g/mol |
IUPAC Name |
2-chloro-4-(4-nitrophenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H5ClF3N3O2/c12-10-16-8(5-9(17-10)11(13,14)15)6-1-3-7(4-2-6)18(19)20/h1-5H |
InChI Key |
MJGDMMTVKSSTBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)Cl)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



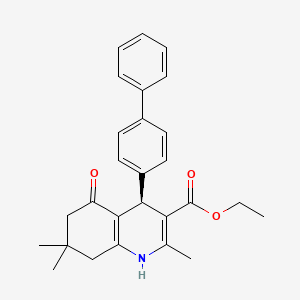

![3'-(tert-Butyl)-5'-formyl-4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13727142.png)
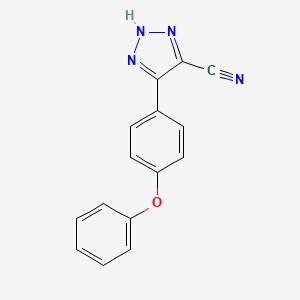
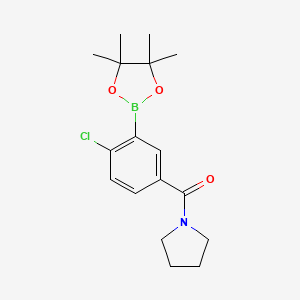
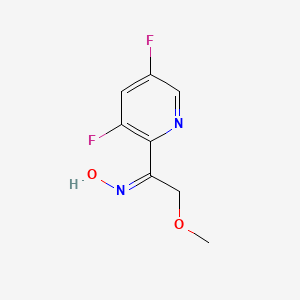

![Cyclopropanecarboxylic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B13727173.png)

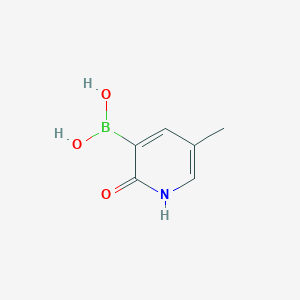
![1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea](/img/structure/B13727185.png)
